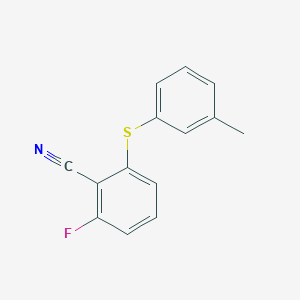

2-Fluoro-6-m-tolylsulfanylbenzonitrile

Description

2-Fluoro-6-m-tolylsulfanylbenzonitrile is a fluorinated benzonitrile derivative featuring a meta-tolylsulfanyl (m-tolylsulfanyl) substituent at the 6-position of the aromatic ring. The compound’s structure combines a fluorine atom and a sulfur-linked meta-methylphenyl group, which may influence its electronic profile, solubility, and reactivity. Such derivatives are often explored in pharmaceutical and agrochemical research due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C14H10FNS |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-fluoro-6-(3-methylphenyl)sulfanylbenzonitrile |

InChI |

InChI=1S/C14H10FNS/c1-10-4-2-5-11(8-10)17-14-7-3-6-13(15)12(14)9-16/h2-8H,1H3 |

InChI Key |

HQBYHCSHPARRLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=CC=CC(=C2C#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0):

- Substituent : Methyl group at the 6-position.

- Molecular Formula : C₈H₆FN.

- Molecular Weight : 135.14 g/mol.

- Properties : White crystalline powder; moderate lipophilicity due to the methyl group. The electron-donating methyl group may slightly reduce the electrophilicity of the nitrile moiety compared to the parent benzonitrile .

2-Fluoro-6-(4-methylphenoxy)benzonitrile: Substituent: 4-Methylphenoxy (oxygen-linked) group at the 6-position. Synonym: 2-Cyano-3-fluoro-4'-methyldiphenyl ether. Properties: Increased molecular weight (C₁₄H₁₀FNO) and enhanced steric bulk due to the phenoxy group.

2-Fluoro-6-m-tolylsulfanylbenzonitrile: Substituent: m-Tolylsulfanyl (sulfur-linked) group. Expected Properties: Higher lipophilicity than the phenoxy analog due to sulfur’s lower electronegativity. The sulfur atom may also participate in unique reactivity (e.g., oxidation to sulfone derivatives) and influence π-stacking interactions in biological systems.

Physicochemical and Reactivity Comparison

| Property | 2-Fluoro-6-methylbenzonitrile | 2-Fluoro-6-(4-methylphenoxy)benzonitrile | This compound (Predicted) |

|---|---|---|---|

| Molecular Formula | C₈H₆FN | C₁₄H₁₀FNO | C₁₄H₁₀FNS |

| Molecular Weight | 135.14 g/mol | 233.24 g/mol | ~243.30 g/mol |

| Substituent Type | Methyl (C-linked) | Phenoxy (O-linked) | Tolylsulfanyl (S-linked) |

| Lipophilicity (LogP) | ~2.1 (estimated) | ~3.0 (estimated) | ~3.5–4.0 (predicted) |

| Reactivity | Stable under basic conditions | Susceptible to ether cleavage | Oxidizable to sulfone; potential nucleophilic S |

Research Findings and Limitations

- Synthetic Challenges : The m-tolylsulfanyl group introduces synthetic complexity due to the need for controlled sulfur-based coupling reactions, which may require palladium or copper catalysts.

- Data Gaps : Direct experimental data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence; predictions are based on structural analogs .

- Safety Considerations: Sulfur-containing compounds may pose higher toxicity risks compared to methyl or phenoxy derivatives, necessitating rigorous toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.